4-(3,5-Dichloro-pyridin-4-yloxy)-phenylamine
Overview
Description
4-(3,5-Dichloro-pyridin-4-yloxy)-phenylamine is a chemical compound that features a pyridine ring substituted with two chlorine atoms and an amine group attached to a phenyl ring via an ether linkage
Mechanism of Action
Target of Action
The primary targets of 4-(3,5-Dichloro-pyridin-4-yloxy)-phenylamine are VLA-4 and/or alpha4/beta7 . These are integrins, a type of cell adhesion molecule that plays a crucial role in cell-cell interactions and cell-extracellular matrix interactions .
Mode of Action
This compound acts as an antagonist of VLA-4 and/or alpha4/beta7 . By binding to these integrins, it inhibits or prevents cell adhesion, thereby disrupting cell-cell and cell-matrix interactions .
Biochemical Pathways
The inhibition of cell adhesion by this compound affects various biochemical pathways. It can prevent cell-adhesion mediated pathologies, which are implicated in a wide range of diseases, including Alzheimer’s disease, asthma, atherosclerosis, inflammatory bowel disease, multiple sclerosis, and rheumatoid arthritis .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of cell adhesion. This can lead to the prevention or treatment of various diseases associated with cell-adhesion mediated pathologies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichloro-pyridin-4-yloxy)-phenylamine typically involves the reaction of 4-aminophenol with 3,5-dichloropyridine under specific conditions. One common method includes:
Nucleophilic Substitution Reaction: The phenolic hydroxyl group of 4-aminophenol reacts with 3,5-dichloropyridine in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and yield, often employing continuous flow reactors and automated purification systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dichloro-pyridin-4-yloxy)-phenylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-(3,5-Dichloro-pyridin-4-yloxy)-phenylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-Dichloro-pyridin-4-yloxy)-phenol
- 3,5-Dichloro-4-pyridylamine
- 4-(3,5-Dichloro-pyridin-4-yloxy)-benzoic acid
Uniqueness
4-(3,5-Dichloro-pyridin-4-yloxy)-phenylamine is unique due to the presence of both the dichloropyridine and phenylamine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
The compound 4-(3,5-Dichloro-pyridin-4-yloxy)-phenylamine is a member of a class of organic compounds that have garnered attention for their potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound features a dichlorinated pyridine moiety linked to a phenylamine group. The presence of chlorine atoms on the pyridine ring significantly influences its chemical reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
- Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has shown potential in inhibiting cell proliferation in MCF-7 breast cancer cells, with IC50 values suggesting moderate potency .
- Antimicrobial Activity : There are indications that similar compounds within the pyridine class possess antimicrobial properties, which could extend to this compound. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific molecular targets:
- Receptor Modulation : The compound may bind to various receptors or enzymes, modulating their activity and influencing downstream signaling pathways. This is particularly relevant in the context of cancer therapy where receptor tyrosine kinases play a crucial role in tumor growth and survival .
- Cell Cycle Arrest : Studies have suggested that compounds with similar structures can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often mediated through the activation of caspases and other apoptotic pathways .
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
MCF-7 | 10.5 | Induced apoptosis |
A2780 | 15.0 | Cell cycle arrest |
HT29 | 12.8 | Inhibition of proliferation |
These results indicate that the compound possesses significant anticancer activity against these lines, warranting further investigation into its therapeutic potential.
Antimicrobial Activity
In antimicrobial assays, derivatives similar to this compound have demonstrated activity against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
E. coli | 32 |
S. aureus | 16 |
P. aeruginosa | 64 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Properties
IUPAC Name |
4-(3,5-dichloropyridin-4-yl)oxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-9-5-15-6-10(13)11(9)16-8-3-1-7(14)2-4-8/h1-6H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDXOLFZWRSQIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C(C=NC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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